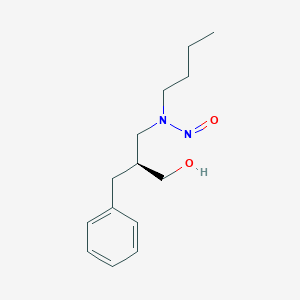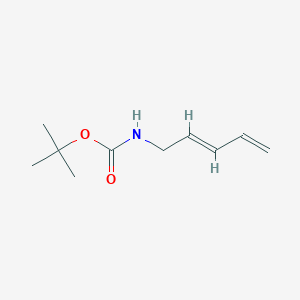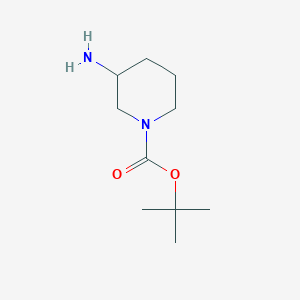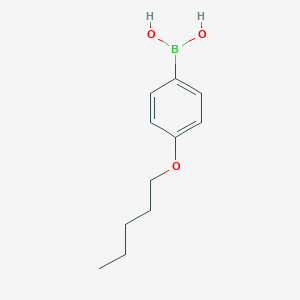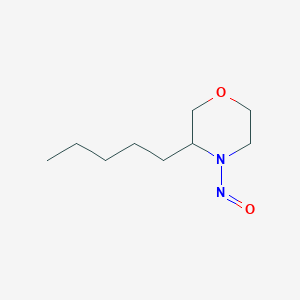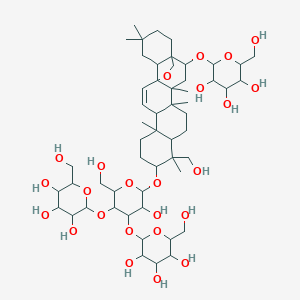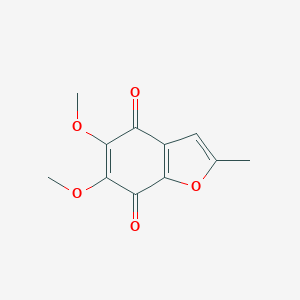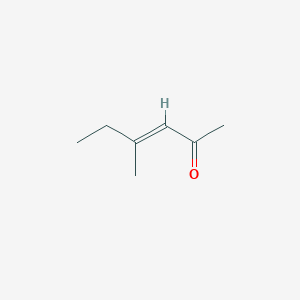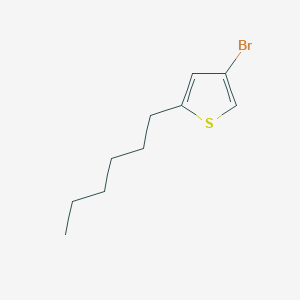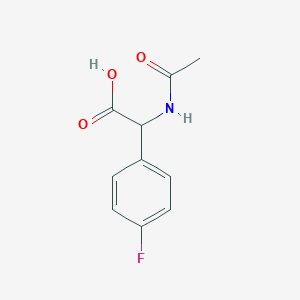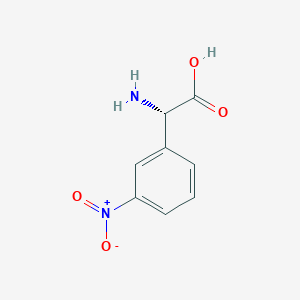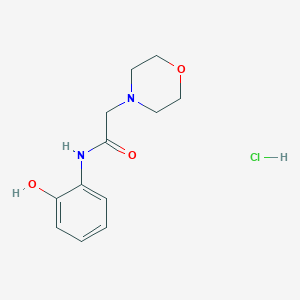
4-Morpholineacetamide, N-(2-hydroxyphenyl)-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Morpholineacetamide, N-(2-hydroxyphenyl)-, monohydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is commonly referred to as 'MAHMA' and is known for its ability to act as a nitric oxide donor. Nitric oxide is an important signaling molecule in the human body that plays a crucial role in various physiological processes.
Mechanism Of Action
MAHMA acts as a nitric oxide donor, which means that it releases nitric oxide in the body. Nitric oxide is a signaling molecule that plays a crucial role in various physiological processes, including vasodilation, neurotransmission, and immune response. The release of nitric oxide by MAHMA can improve blood flow, reduce inflammation, and modulate immune function. Additionally, MAHMA has been shown to have antioxidant properties, which can protect cells from oxidative damage.
Biochemical And Physiological Effects
MAHMA has been shown to have various biochemical and physiological effects in the body. The release of nitric oxide by MAHMA can improve blood flow and reduce blood pressure. Additionally, MAHMA has been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for cancer therapy. The compound has also been shown to have antioxidant properties, which can protect cells from oxidative damage.
Advantages And Limitations For Lab Experiments
MAHMA has several advantages for lab experiments, including its ability to act as a nitric oxide donor and its potential therapeutic properties. However, there are also limitations to using MAHMA in lab experiments. The compound can be difficult to synthesize and purify, which can limit its availability for research. Additionally, the effects of MAHMA can be dose-dependent, which can make it challenging to determine the optimal concentration for experiments.
Future Directions
There are several future directions for research on MAHMA. One area of interest is the potential use of MAHMA in the treatment of neurodegenerative disorders, such as Alzheimer's disease. The compound's ability to improve blood flow and modulate immune function could make it a promising candidate for the treatment of these diseases. Additionally, further research is needed to determine the optimal dose and delivery method for MAHMA in various therapeutic applications. Finally, the development of new synthesis methods for MAHMA could improve its availability and facilitate further research.
Synthesis Methods
MAHMA can be synthesized using a variety of methods, including the reaction of 2-hydroxyaniline with morpholine and acetic anhydride. The product is then purified through recrystallization and acidification to obtain the monohydrochloride salt form. The synthesis of MAHMA has been extensively studied, and various modifications to the reaction conditions have been proposed to improve the yield and purity of the final product.
Scientific Research Applications
MAHMA has been studied for its potential therapeutic properties in various diseases, including cardiovascular diseases, cancer, and neurodegenerative disorders. The nitric oxide donor properties of MAHMA make it a promising candidate for the treatment of diseases that involve impaired nitric oxide signaling. The compound has been shown to have vasodilatory effects, which can improve blood flow and reduce blood pressure. Additionally, MAHMA has been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for cancer therapy.
properties
CAS RN |
143579-12-8 |
|---|---|
Product Name |
4-Morpholineacetamide, N-(2-hydroxyphenyl)-, monohydrochloride |
Molecular Formula |
C12H17ClN2O3 |
Molecular Weight |
272.73 g/mol |
IUPAC Name |
N-(2-hydroxyphenyl)-2-morpholin-4-ylacetamide;hydrochloride |
InChI |
InChI=1S/C12H16N2O3.ClH/c15-11-4-2-1-3-10(11)13-12(16)9-14-5-7-17-8-6-14;/h1-4,15H,5-9H2,(H,13,16);1H |
InChI Key |
ZUDAQHBTOVNAIZ-UHFFFAOYSA-N |
SMILES |
C1COCCN1CC(=O)NC2=CC=CC=C2O.Cl |
Canonical SMILES |
C1COCCN1CC(=O)NC2=CC=CC=C2O.Cl |
Other CAS RN |
143579-12-8 |
synonyms |
N-(2-Hydroxyphenyl)-4-morpholineacetamide monohydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



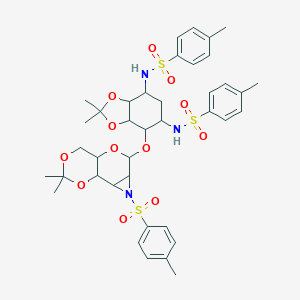
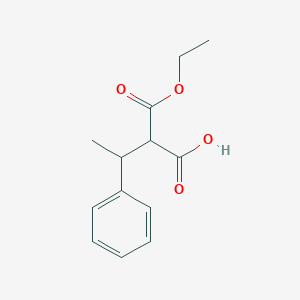
![2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]acetic acid](/img/structure/B116119.png)
